molecular formula C7H10N2O2S B13008425 N-(2-Methylphenyl)sulfuric diamide CAS No. 68498-08-8

N-(2-Methylphenyl)sulfuric diamide

Cat. No.: B13008425
CAS No.: 68498-08-8
M. Wt: 186.23 g/mol
InChI Key: AMQRFTVZDJTBEQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)sulfuric diamide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . Its structure is characterized by identifiers including SMILES (Cc1ccccc1NS(=O)(=O)N) and InChIKey (AMQRFTVZDJTBEQ-UHFFFAOYSA-N) . While specific biological or chemical applications for this exact compound are not well-documented in the available literature, research into other compounds classified as diamides provides context for its potential research value. For instance, a prominent class of diamide insecticides, which includes chlorantraniliprole and flubendiamide, is known to act as activators of ryanodine receptors (RyR) . These receptors are calcium release channels in muscles . Activation of these channels by diamides leads to uncontrolled calcium release, resulting in impaired muscle function, cessation of feeding, and ultimately insect death . It is critical to note that this compound is a distinct chemical entity, and its specific properties and research applications must be independently verified. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-2-(sulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-4-2-3-5-7(6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQRFTVZDJTBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668628
Record name N-(2-Methylphenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68498-08-8
Record name N-(2-Methylphenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methylphenyl)sulfuric diamide can be synthesized through several methodsThis method requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of sulfur dioxide gas, amines, and oxidants to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)sulfuric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have diverse applications in different fields .

Scientific Research Applications

N-(2-Methylphenyl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Dimethylsulfamide

  • Molecular Formula : C2H8N2O2S | Molecular Weight : 124.16 g/mol
  • Structure : Both amine groups of the sulfamide are dimethylated (CH3)2N–SO2–N(CH3)2.
  • Key Differences :
    • The dimethyl substitution eliminates hydrogen-bonding capacity, reducing water solubility compared to unsubstituted sulfamides.
    • Applications include use as a chemical intermediate due to its stability and ease of functionalization .

N,N-Dimethyl-N'-phenylsulfamide

  • Molecular Formula : C8H12N2O2S | Molecular Weight : 200.26 g/mol
  • Structure: Features a dimethylamino group (CH3)2N–SO2–NH–C6H5.
  • The dimethylamino group introduces steric hindrance, which may reduce reactivity compared to primary amines .

Tolyfluanid

  • Molecular Formula : C10H13Cl2FN2O2S2 | Molecular Weight : 365.25 g/mol
  • Structure : Contains a dichlorofluoromethylthio group and a 4-methylphenyl substituent: Cl2FCS–SO2–N(CH3)2–NH–C6H4CH3.
  • Key Differences :
    • Halogen substituents (Cl, F) enhance electrophilicity and resistance to metabolic degradation, contributing to its use as a pesticide.
    • The para-methylphenyl group (vs. ortho in the target compound) reduces steric strain, favoring planar molecular conformations .

N-(2-Oxo-2,3-dihydro-4-pyrimidinyl)sulfuric diamide

  • Molecular Formula : C4H6N4O3S | Molecular Weight : 174.18 g/mol
  • Structure : Sulfamide linked to a 2-oxo-dihydropyrimidinyl heterocycle.
  • Key Differences :
    • The heterocyclic ring introduces conjugation and hydrogen-bonding sites, making it suitable for drug design (e.g., kinase inhibitors).
    • Reduced lipophilicity compared to phenyl-substituted analogs due to polar heteroatoms .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-(2-Methylphenyl)sulfuric diamide* C7H10N2O2S 186.23 (estimated) 2-methylphenyl, primary amines Research (hypothetical)
N,N-Dimethylsulfamide C2H8N2O2S 124.16 Two dimethylamino groups Chemical synthesis
N,N-Dimethyl-N'-phenylsulfamide C8H12N2O2S 200.26 Dimethylamino, phenyl Agrochemical intermediates
Tolyfluanid C10H13Cl2FN2O2S2 365.25 Dichlorofluoromethyl, 4-methylphenyl Pesticide (Euparen M®)
N-(2-Oxo-pyrimidinyl)sulfamide C4H6N4O3S 174.18 2-oxo-dihydropyrimidinyl Pharmaceutical research

*Calculated data based on structural analogs.

Research Findings and Implications

  • Synthetic Routes : Analogous to , sulfamides are synthesized via nucleophilic substitution of amines with sulfonyl chlorides. Steric effects from ortho-substituted phenyl groups (e.g., 2-methylphenyl) may slow reaction kinetics compared to para-substituted analogs .
  • Solubility Trends : Dimethylation (e.g., N,N-Dimethylsulfamide) reduces polarity, while phenyl groups enhance lipid solubility. Tolyfluanid’s halogenated structure further decreases water solubility, favoring environmental persistence .
  • Bioactivity : Halogen atoms in Tolyfluanid increase electrophilicity, enabling covalent interactions with biological targets. Conversely, the pyrimidinyl derivative’s heterocycle facilitates π-π stacking in enzyme binding pockets .

Biological Activity

N-(2-Methylphenyl)sulfuric diamide, with the chemical formula CHNOS, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfur atom bonded to two nitrogen atoms along with a sulfuric acid moiety. The presence of the 2-methylphenyl group enhances its reactivity and potential applications in various fields.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, which include:

  • Direct Sulfonation : Involves the reaction of 2-methylphenylamine with sulfur trioxide.
  • Amidation Reactions : Utilizing sulfuric acid derivatives to form the diamide structure.

These methods provide efficient pathways for producing this compound in laboratory settings .

Insecticidal and Fungicidal Properties

Recent studies have highlighted the insecticidal and fungicidal activities of various sulfur-containing compounds, including this compound. The compound's efficacy against pests can be assessed through larvicidal activity tests. For example, a related study on similar compounds demonstrated varying levels of larvicidal activity against Spodoptera litura, a common agricultural pest. The results indicated that compounds with specific functional groups exhibited enhanced bioactivity .

Case Studies

  • Insecticidal Activity : A comparative analysis of various diamides showed that modifications in the chemical structure significantly influenced their biological activity. For instance, compounds with aromatic substitutions similar to this compound demonstrated promising insecticidal properties against third instar larvae of S. litura .
    CompoundLarvicidal Activity (%) at 72hLarvicidal Activity (%) at 96h
    1446.773.3
    15a46.753.3
    15b00
  • Fungicidal Activity : Another study assessed the fungicidal efficacy of related compounds against various fungal strains. While this compound was not specifically tested, its structural analogs displayed varying degrees of effectiveness against pathogens such as Botrytis cinerea and Cytospora sp. .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the methyl group on the phenyl ring appears to enhance its interaction with biological targets, potentially increasing its effectiveness as an insecticide or fungicide.

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